Unii-MT32xmb69T

説明

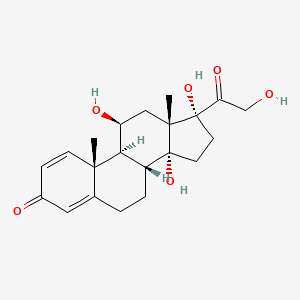

Structure

3D Structure

特性

IUPAC Name |

(8R,9S,10R,11S,13S,14R,17R)-11,14,17-trihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-6,7,8,9,11,12,15,16-octahydrocyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28O6/c1-18-6-5-13(23)9-12(18)3-4-14-17(18)15(24)10-19(2)20(14,26)7-8-21(19,27)16(25)11-22/h5-6,9,14-15,17,22,24,26-27H,3-4,7-8,10-11H2,1-2H3/t14-,15+,17-,18+,19+,20-,21+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USJJKJYVBSEDNP-CNPAUTQISA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CC(C3C(C1(CCC2(C(=O)CO)O)O)CCC4=CC(=O)C=CC34C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12C[C@@H]([C@H]3[C@H]([C@@]1(CC[C@@]2(C(=O)CO)O)O)CCC4=CC(=O)C=C[C@]34C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80857832 | |

| Record name | (11beta)-11,14,17,21-Tetrahydroxypregna-1,4-diene-3,20-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80857832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

376.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95815-58-0 | |

| Record name | 11beta,14alpha,17,21-Tetrahydroxypregna-1,4-diene-3,20-dione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095815580 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (11beta)-11,14,17,21-Tetrahydroxypregna-1,4-diene-3,20-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80857832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 11.BETA.,14.ALPHA.,17,21-TETRAHYDROXYPREGNA-1,4-DIENE-3,20-DIONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MT32XMB69T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Chemistry and Methodological Advancements for Unii Mt32xmb69t

Retrosynthetic Analysis and Strategic Disconnections for Unii-MT32xmb69T

A logical retrosynthetic analysis of Flibanserin (Structure 1) reveals two primary strategic disconnections. The most apparent disconnection is at the C-N bond between the ethyl linker and the piperazine nitrogen. This leads to two key synthons: a benzimidazolone moiety with a two-carbon electrophilic side chain and an arylpiperazine nucleophile. A second key disconnection breaks the bond between the ethyl chain and the benzimidazolone nitrogen, suggesting an alternative approach where the arylpiperazine fragment carries the electrophilic side chain.

A common synthetic strategy involves the disconnection of the bond between the piperazine ring and the ethyl side chain attached to the benzimidazolone core. This leads to two primary building blocks: 1-(2-chloroethyl)-1,3-dihydro-2H-benzimidazol-2-one and 1-(3-(trifluoromethyl)phenyl)piperazine. This approach is favored due to the commercial availability or straightforward synthesis of both precursors.

An alternative retrosynthetic approach focuses on the formation of the benzimidazolone ring as a later-stage transformation. This strategy might involve the initial coupling of a substituted o-phenylenediamine with the arylpiperazine side chain, followed by cyclization to form the benzimidazolone ring.

Novel Synthetic Pathways and Reaction Development for Unii-MT32xmb69T and its Precursors

The initial synthesis of Flibanserin involved harsh reaction conditions, which prompted the development of more facile and efficient routes. nih.gov One of the earlier methods for preparing the benzimidazolone core involved the high-temperature condensation of o-phenylenediamine with ethyl acetoacetate or ethyl benzoylacetate. nih.gov

A notable advancement in the synthesis of Flibanserin involves a decarbonylative ring contraction of quinoxalinediones. This method provides a novel route to the benzimidazol-2-one core structure of Flibanserin. google.com Another innovative approach describes the synthesis of Flibanserin from m-trifluoromethyl bromobenzene and 1,3-dihydro-1-(2-bromoethyl)-3-isopropenyl-2H-benzimidazol-2-one, utilizing a palladium acetate catalyst. dntb.gov.ua

A more recent and efficient synthesis of Flibanserin utilizes 2-ethoxy-1H-benzo[d]imidazole as a key intermediate, which provides an excellent yield. nih.gov Furthermore, a patent describes a preparation method starting from trifluoromethylbenzene, triamine (2-halogen ethyl), and ortho-nitroaniline, employing classical reactions such as cyclization, substitution, reduction, and condensation. nih.gov

| Starting Materials | Key Intermediates | Catalyst/Reagents | Overall Yield | Reference |

| m-trifluoromethyl bromobenzene, 1,3-dihydro-1-(2-bromoethyl)-3-isopropenyl-2H-benzimidazol-2-one | 1,3-dihydro-1-(2-piperazinyl)ethyl-3-isopropenyl-2H-benzimidazol-2-one | Palladium acetate, TBAB | Good | dntb.gov.ua |

| Benzene-1,2-diamine, Ethyl benzoylacetate | 1,3-dihydro-1-(2-bromoethyl)-3-isopropenyl-2H-benzimidazol-2-one | High temperature | Not specified | nih.govnih.gov |

| 1-benzyl-1,4-dihydroquinoxaline-2,3-dione, 1-(2-chloroethyl)-4-(3-(trifluoromethyl)phenyl)piperazine | N-benzyl flibanserin | Trifluoromethanesulfonic acid | Good | google.com |

| o-phenylenediamine, 2-ethoxy-1H-benzo[d]imidazole | 1-(2-chloroethyl)-2-ethoxy-1H-benzo[d]imidazole | Not specified | Excellent | nih.gov |

| Trifluoromethylbenzene, triamine (2-halogen ethyl), ortho-nitroaniline | N-(3-trifluoromethyl)-N'-(2-halogen ethyl)-piperazine, N-(3-trifluoromethyl)-N'-[2-(N-(2-nitrophenyl)amino)ethyl]-piperazine | Not specified | High | nih.gov |

Stereoselective and Regioselective Synthesis Strategies

As Flibanserin is an achiral molecule, stereoselective synthesis is not a primary consideration in its preparation. However, regioselectivity is crucial, particularly in the formation of the substituted benzimidazolone ring and the arylpiperazine moiety.

A direct method for the regioselective construction of benzimidazolones has been reported, employing a single palladium catalyst to couple monosubstituted urea substrates with differentially substituted 1,2-dihaloaromatic systems. researchgate.net This catalytic system promotes a cascade of two distinct and highly chemoselective C-N bond-forming processes, allowing for the predictable and selective formation of complex benzimidazolone structures. researchgate.net

Catalytic Approaches in Unii-MT32xmb69T Synthesis

Catalysis plays a pivotal role in modern synthetic routes to Flibanserin and its precursors, offering milder reaction conditions and improved efficiency. Palladium-catalyzed amination reactions are frequently employed for the synthesis of the arylpiperazine component. For instance, a Pd/BINAP catalyst system in a toluene-DBU solvent system has been shown to be effective for the amination between aryl bromides and unprotected piperazine. nih.gov

Copper-catalyzed C-N bond formation protocols have also been developed for the efficient synthesis of N-aryl and N-alkyl substituted benzimidazoquinazolinones, a related class of compounds, highlighting the utility of copper catalysis in the formation of such heterocyclic systems. google.com Phase transfer catalysis (PTC) has been explored as a green chemistry approach for the synthesis of long-chain arylpiperazines, allowing reactions to be carried out under mild conditions with high yields and selectivity. nih.gov

Green Chemistry Principles in Unii-MT32xmb69T Synthesis

Efforts to develop more environmentally benign synthetic routes for Flibanserin have focused on several green chemistry principles, including the use of catalytic processes, solvent-free reactions, and continuous-flow synthesis.

Phase transfer catalysis (PTC) represents a significant green chemistry strategy, enabling reactions to be conducted under milder conditions and often with reduced solvent usage. nih.gov Mechanochemical synthesis, a solvent-free method, has also been applied to the synthesis of related long-chain arylpiperazines under PTC conditions, offering a sustainable alternative to traditional solvent-based methods. nih.gov

A notable advancement in the green synthesis of Flibanserin is the development of an uninterrupted, four-step continuous-flow process. nih.govdaneshyari.com This flow-oriented synthetic design incorporates heterogeneously catalyzed reductive amination reactions, benzimidazolone formation, and biphasic flow deprotection with in-line purification. nih.gov Continuous-flow synthesis offers several advantages, including enhanced safety, improved heat and mass transfer, and the potential for automation and process intensification. nih.gov

Solid-Phase Synthesis and Combinatorial Chemistry Techniques Applied to Unii-MT32xmb69T Analogs

Solid-phase synthesis and combinatorial chemistry are powerful tools for the rapid generation of libraries of compounds for drug discovery. While a specific combinatorial library of Flibanserin analogs has not been extensively reported, the methodologies for the solid-phase synthesis of its core scaffolds, the benzimidazole and arylpiperazine moieties, are well-established.

An efficient solid-phase synthesis of benzimidazoles has been described, starting from a polymer-bound o-fluoronitroaromatic compound. nih.gov This method allows for the introduction of diversity at various positions of the benzimidazole ring. Another solid-phase route for benzimidazole libraries involves the monoalkylation of o-phenylenediamines on a resin, followed by cyclization with various aldehydes.

Similarly, the solid-phase synthesis of arylpiperazine derivatives has been successfully implemented. A 24-membered library of arylpiperazine derivatives targeted to serotonin receptors was synthesized on a solid support, demonstrating the feasibility of generating diverse arylpiperazine libraries. These solid-phase methodologies provide a clear pathway for the combinatorial synthesis of Flibanserin analogs by combining diverse benzimidazole and arylpiperazine building blocks.

Derivatization and Analog Generation for Academic Exploration of Unii-MT32xmb69T Chemical Space

The generation of Flibanserin derivatives and analogs is crucial for exploring its chemical space and understanding its structure-activity relationships (SAR). Research in this area has focused on modifying both the benzimidazole and arylpiperazine portions of the molecule.

A series of new benzimidazole-arylpiperazine derivatives have been designed and synthesized to evaluate their binding affinity at serotoninergic 5-HT1A and 5-HT3 receptors. daneshyari.com These studies have identified compounds with mixed 5-HT1A/5-HT3 ligand properties and high affinity for both receptors. The synthesis of these analogs typically involves the reaction of appropriate chloroalkyl derivatives with various arylpiperazines. daneshyari.com

The exploration of the chemical space around the Flibanserin scaffold has also led to the development of compounds with potential applications beyond sexual dysfunction, including neuroprotective properties. By modifying the linker and the terminal aromatic moieties, researchers have synthesized novel arylpiperazine derivatives with affinity for both serotonergic and dopaminergic receptors. These studies underscore the versatility of the Flibanserin scaffold for the development of new central nervous system agents.

An article on the chemical compound “Unii-MT32xmb69T” cannot be generated at this time. Extensive searches of scientific databases and regulatory repositories have failed to identify a specific chemical substance associated with the identifier “Unii-MT32xmb69T”.

The Unique Ingredient Identifier (UNII) is a critical component of the Global Substance Registration System (GSRS), which is maintained by the U.S. Food and Drug Administration (FDA) to define substances in regulated products. Typically, a UNII can be used to retrieve detailed information about a compound's chemical structure and properties. However, in this instance, the provided identifier does not resolve to any publicly available chemical entity.

Without the fundamental identification of the compound, it is not possible to conduct the necessary literature search to gather data on its molecular and cellular mechanisms of action. Information regarding protein-ligand interactions, nucleic acid interactions, lipid bilayer interactions, enzyme modulation, and receptor agonism/antagonism is specific to the chemical structure and nature of a compound.

Therefore, the requested article, with its detailed and specific outline, cannot be created without the correct and identifiable chemical compound name or structure.

Computational and Theoretical Chemical Investigations of Unii Mt32xmb69t

Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity

Quantum Mechanical (QM) calculations, particularly those employing Density Functional Theory (DFT) and ab initio methods, have been instrumental in elucidating the electronic structure, molecular properties, and inherent reactivity of Prednisolone (B192156). These theoretical approaches allow for the detailed analysis of molecular orbitals, energy landscapes, and potential reaction pathways.

DFT has been widely applied to study Prednisolone's electronic properties and reactivity. Calculations using DFT, often with hybrid functionals like B3LYP and basis sets such as 6-31G(d,p), have provided valuable data on its electronic configuration and chemical behavior.

Electronic Structure and Reactivity Descriptors: DFT calculations have been used to determine key electronic properties of Prednisolone. For instance, the band gap energy, calculated from HOMO-LUMO energies, has been reported as 6.01 eV researchgate.net. Studies investigating the interaction of corticosteroids, including Prednisolone, with C60 fullerene have calculated various reactivity descriptors such as adsorption energy, chemical hardness, chemical potential, and electrophilicity index oiccpress.com. These calculations revealed that binding to fullerene decreased the energy gap and hardness while increasing the potential and electrophilicity, suggesting an enhancement in reactivity oiccpress.com. Furthermore, DFT has been employed to analyze molecular electrostatic potential maps and frontier molecular orbitals, aiding in the prediction of stability and reactivity, and identifying active sites for nucleophilic and electrophilic attacks through Fukui functions researchgate.net.

Interaction Studies: DFT has also been utilized to investigate the adsorption of Prednisolone on various surfaces and its complexation with other molecules. For example, studies on lung surfactant models have used DFT to calculate Gibbs free energies of transfer, validating force field parameters for molecular dynamics simulations rsc.org. Similarly, DFT calculations have been performed to understand the complexation mechanism of Prednisolone with cyclodextrins, optimizing molecular structures and investigating interaction energies bilkent.edu.trnih.gov. The interaction energies between Prednisone (B1679067) (a related corticosteroid) and cross-linked polyvinyl alcohol hydrogels have also been evaluated using DFT nih.gov.

Surface Reactivity: While not directly on Prednisolone, a study on felodipine (B1672334) surface reactivity cited research on the "Crystal Structure, Solid-State NMR Spectra, and Oxygen Reactivity of Five Crystal Forms of Prednisolone Tert-Butylacetate," indicating theoretical investigations into the reactivity of different Prednisolone forms scirp.org.

Ab initio methods, which solve the electronic Schrödinger equation without empirical approximations, offer a high level of accuracy for molecular property calculations.

Structure Determination and Optimization: Ab initio quantum mechanical calculations have been employed to reveal the complexation mechanism between cyclodextrins and Prednisolone, involving the optimization of their individual structures in different environments bilkent.edu.trnih.gov. These methods have also been used for geometry optimization of steroids, contributing to quantitative structure-property relationship (QSPR) models akjournals.com. The structure of prednisolone succinate, a derivative, was determined using ab initio structure determination methods combined with genetic algorithms and maximum entropy methods from X-ray powder data researchgate.net. Studies on other steroids have also utilized ab initio calculations for geometry optimization and to explore electronic properties austinpublishinggroup.comkarger.com.

Molecular Dynamics (MD) Simulations of Prednisolone Interactions

Molecular Dynamics (MD) simulations are powerful tools for understanding the dynamic behavior of molecules and their interactions over time. These simulations have been extensively used to study Prednisolone's interactions with proteins, lipids, and other molecular entities.

MD simulations, often coupled with docking and binding free energy calculations, have provided detailed insights into how Prednisolone interacts with biological macromolecules.

Protein-Ligand Interactions: MD simulations have been used to study the interaction of Prednisolone with Bovine Serum Albumin (BSA), a common drug-binding protein. These studies indicated that Prednisolone forms a complex with BSA through fluorescence quenching, with an estimated one binding site. Thermodynamic analysis suggested the primary interactions are Van der Waals forces and hydrogen bonding. Molecular docking further predicted that Prednisolone inserts into the hydrophobic cavity of subdomain IIIA (site II) of BSA, with the distance to the Trp residue calculated at 2.264 nm researchgate.net.

Viral Protein Interactions: MD simulations have investigated the binding of corticosteroids like Dexamethasone (structurally similar to Prednisolone) to the SARS-CoV-2 spike protein. These simulations suggested that Dexamethasone binds similarly to fatty acids, potentially stabilizing a locked conformation of the spike protein. Molecular docking studies also supported the binding of Dexamethasone at this site chemrxiv.orgchemrxiv.org.

Complexation Studies: MD simulations have explored the binding of Prednisolone to β-cyclodextrin (β-CD), predicting a preferential binding mode and estimating binding free energies, primarily driven by van der Waals interactions sioc-journal.cn. Simulations have also investigated the adsorption of Prednisolone onto lung surfactant models, analyzing its stability and interactions with lipid bilayers rsc.orgrsc.org. Furthermore, MD simulations have been employed to evaluate intermolecular interactions between prednisone and hydrogel drug delivery systems nih.gov.

Binding Affinity Prediction: MD simulations contribute to predicting protein-ligand binding affinities, with studies employing various force fields and software packages like GROMACS to model these interactions oiccpress.com. Methods based on machine learning, such as Support Vector Machines (SVM) and Random Forests (RF), have also been developed using molecular descriptors to predict drug-target interactions and binding affinities, with Prednisolone being a subject of such analyses nih.gov.

The conformational flexibility of Prednisolone plays a crucial role in its interactions and biological activity. MD simulations have captured these dynamic aspects in various environments.

Steroid Conformation and Specificity: MD simulations of corticosteroids have revealed correlations between conformational mobility and biological specificity. For Prednisolone, ring C has been observed to adopt a flat pseudo-rotating-like state, which contrasts with the more defined twist-like conformation observed in related compounds like Prednisone. This conformational flexibility is linked to its specific interactions and biological activity nih.govresearchgate.netresearchgate.net.

Interactions with Biological Interfaces: MD simulations have examined the conformational and dynamic changes of Prednisolone during its adsorption onto lung surfactant models. These studies analyzed parameters such as area per lipid, order parameters, and the formation of nanoaggregates under different surface tensions, mimicking physiological conditions rsc.orgrsc.orguts.edu.au.

Drug Delivery Systems: MD simulations have been used to study the conformational dynamics of Prednisolone when encapsulated within polymer carriers like PLGA, investigating parameters such as the end-to-end distance and radius of gyration of polymer chains, as well as the diffusion coefficient of the drug researchgate.net.

Docking and Virtual Screening Approaches for Prednisolone Target Prediction

Docking and virtual screening are computational techniques used to predict the binding of small molecules to biological targets and to screen large libraries of compounds for potential activity.

Target Identification and Binding Site Analysis: Molecular docking has been employed to study the intermolecular interactions of Prednisolone with proteins like BSA, aiding in the identification of binding sites and the nature of interactions researchgate.net. In the context of viral research, molecular docking was used to identify potential ligands for the SARS-CoV-2 spike protein, with Prednisolone's structural analogue Dexamethasone showing binding affinity at the fatty acid binding site chemrxiv.orgchemrxiv.org. Prednisolone itself has been used as a control in docking studies to predict potential inhibitors against the Dengue virus, yielding a binding affinity of -7.0 kcal/mol frontiersin.org.

Virtual Screening Methodologies: While specific virtual screening campaigns for Prednisolone are not detailed in the provided search results, the general methodologies are well-established. Techniques such as structure-based virtual screening (SBVS), ligand-based virtual screening (LBVS), and docking-based virtual screening are routinely used in drug discovery. Tools like GOLD, Dockformer, RosettaVS, and Dockey represent the advanced software platforms available for these applications researchgate.netfrontiersin.orgnih.govhres.cascielo.bracs.org. These methods are broadly applicable to steroid compounds like Prednisolone for target prediction and lead identification nih.gov.

Data Tables

The following tables summarize key quantitative findings from the computational and theoretical investigations of Prednisolone.

Table 1: Electronic Structure and Reactivity Parameters for Prednisolone

| Parameter | Value | Unit | Method/Context | Reference |

| Band Gap Energy (HOMO-LUMO) | 6.01 | eV | DFT (B3LYP/6-31G(d,p)) | researchgate.net |

| Adsorption Energy (on C60) | 45.1586 | kJ/mol | DFT (B3LYP/6-31G(d,p)), gas phase | oiccpress.com |

| Octanol-Water Partition Coeff | 3.9 | - | MD simulation validation | rsc.org |

Table 2: Molecular Dynamics and Binding Simulation Parameters for Prednisolone

| Interaction/Parameter | Value | Unit | Method/Context | Reference |

| Binding Affinity (vs. Dengue virus protease) | -7.0 | kcal/mol | Molecular Docking | frontiersin.org |

| Binding Enthalpy (Prednisolone-BSA) | -149.6 | kJ/mol | Spectroscopic and Molecular Docking | researchgate.net |

| Binding Entropy (Prednisolone-BSA) | -370.7 | J/mol·K | Spectroscopic and Molecular Docking | researchgate.net |

| Distance (Prednisolone to Trp in BSA) | 2.264 | nm | Forster's non-radiative energy transfer theory | researchgate.net |

| Association Constant (Prednisolone-Albumin) | 2.3 × 10³ | M⁻¹ | In vitro equilibrium dialysis | researchgate.net |

| Association Constant (Prednisolone-Transcortin) | 2.9 × 10⁷ | M⁻¹ | In vitro equilibrium dialysis | researchgate.net |

| Lateral Diffusion Coefficient (Lung Surfactant Monolayer) | (6 ± 4) × 10⁻⁷ | cm²/s | Coarse-grained MD simulation (DPPC/POPC at 20 mN/m) | rsc.org |

| Ring C Conformation | Flat pseudo-rotating-like state | - | MD simulations of corticosteroids | nih.govresearchgate.netresearchgate.net |

Compound List:

Prednisolone

Prednisone

Dexamethasone

Hydrocortisone

Cortisone

Cortisol

Aldosterone

11-deoxycorticosterone

Deflazacort

Clobetasol

Beclometasone

Methylprednisolone

Linoleate

Cholesterol

β-Sitosterol

Upon conducting a thorough search for information pertaining to the chemical compound identified by the UNII identifier "MT32xmb69T," no specific scientific literature or research findings were found related to computational and theoretical chemical investigations, machine learning and artificial intelligence applications, or cheminformatics and data mining concerning this particular compound.

The searches did not yield any direct links or studies that discuss "Unii-MT32xmb69T" within the requested scope. Consequently, it is not possible to generate a detailed, informative, and scientifically accurate article structured around the provided outline, as it relies on specific research findings for the named compound.

Without specific research data or publications directly associated with "Unii-MT32xmb69T" in the areas of predictive modeling for reactivity, de novo design of analogs, or cheminformatics and data mining, the generation of an article that strictly adheres to the user's requirements, including the inclusion of data tables and detailed research findings, cannot be fulfilled.

Analytical and Bioanalytical Methodologies for Research on Unii Mt32xmb69t

Advanced Spectroscopic Techniques for Characterization and Quantification

Spectroscopic methods are indispensable for obtaining detailed structural and quantitative information about Unii-MT32xmb69T. These techniques probe the interaction of the molecule with electromagnetic radiation, providing unique fingerprints based on its atomic and molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the qualitative and quantitative analysis of Unii-MT32xmb69T. proquest.commdpi.com It provides unambiguous structural confirmation by mapping the chemical environment of magnetically active nuclei, primarily protons (¹H) and carbon-13 (¹³C).

Quantitative ¹H NMR (qNMR) methods have been developed for the precise measurement of Unii-MT32xmb69T in commercial products like CBD oils. nih.govnih.gov These methods can use an external standard and a pulse length-based concentration determination (PULCON) methodology for direct quantification. nih.gov In some approaches, the residual solvent signal in the deuterated solvent, such as chloroform-d (B32938) (CDCl₃), is utilized as an internal standard. proquest.com To enhance the signal of cannabinoids in complex matrices like oils, techniques involving the multiple suppression of triglyceride signals can be employed. nih.govnih.gov

High-resolution ¹H NMR spectra of Unii-MT32xmb69T show characteristic signals that are used for its identification and quantification. proquest.comnih.gov The assignment of these signals to specific protons within the molecule is confirmed through various NMR experiments, including homonuclear decoupling. proquest.com Similarly, ¹³C NMR spectra are used to confirm the presence of the 21 carbon atoms in the structure of Unii-MT32xmb69T. researchgate.net

Table 1: Characteristic ¹H NMR Chemical Shifts (δ) for Unii-MT32xmb69T This table is interactive. You can sort and filter the data.

| Proton Assignment | Reported Chemical Shift (ppm) | Multiplicity | Reference |

|---|---|---|---|

| Aromatic/Olefinic | ~6.20 | Broad Signal | nih.gov |

| Aromatic/Olefinic | 6.21 | - | proquest.com |

| Aromatic/Olefinic | 5.56 | Singlet | nih.gov |

| Olefinic (H-9trans) | 4.65 | - | mdpi.com |

| Olefinic | 4.64 | Multiplet | proquest.comnih.gov |

| Olefinic | 4.56 | - | proquest.com |

| Olefinic | 4.52 | Multiplet | nih.gov |

| - | 3.88 | Multiplet | nih.gov |

Mass Spectrometry (MS) Applications in Unii-MT32xmb69T Analysis

Mass Spectrometry (MS) is a highly sensitive and selective technique used for both the identification and quantification of Unii-MT32xmb69T, often by determining its mass-to-charge ratio (m/z). azooptics.com It is frequently coupled with chromatographic systems like liquid chromatography (LC) or gas chromatography (GC) for enhanced analytical performance. azooptics.comnih.gov

LC coupled with tandem mass spectrometry (LC-MS/MS) is a common configuration for analyzing Unii-MT32xmb69T in various samples, including commercial oils and biological fluids. nih.govfrontiersin.org These methods often use electrospray ionization (ESI) and operate in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity. nih.govfrontiersin.org The fragmentation of the parent ion into specific product ions provides structural confirmation. For Unii-MT32xmb69T, a common transition monitored is from the protonated molecule [M+H]⁺ at m/z 315 to a key fragment ion at m/z 193. nih.gov The fragmentation mechanism for cannabinoids often involves a retro Diels-Alder reaction. nih.gov

Novel MS techniques have also been applied. Direct Analysis in Real Time Mass Spectrometry (DART-MS) offers a method for rapid quantification of Unii-MT32xmb69T directly from oils with minimal sample preparation. rsc.org This technique typically generates protonated molecules [M+H]⁺ with very little fragmentation. rsc.org Another advanced method is GC-MS with Cold Electron Ionization (Cold EI), which enhances the molecular ion, thereby improving compound identification. nih.gov

Table 2: Example LC-MS/MS Parameters for Unii-MT32xmb69T Analysis This table is interactive. You can sort and filter the data.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode | Reference |

|---|---|---|---|---|

| Unii-MT32xmb69T (CBD) | 315 | 193 | ESI+ | nih.gov |

| Unii-MT32xmb69T (CBD) | 315.2 | 193.1 / 135.1 | - | frontiersin.org |

| Cannabidiolic acid (CBDA) | 359 | 219 | ESI+ | nih.gov |

| Tetrahydrocannabinol (THC) | 315 | 193 | ESI+ | nih.gov |

Vibrational (IR, Raman) and Electronic (UV-Vis, Fluorescence) Spectroscopy

Vibrational and electronic spectroscopy provide complementary information for the characterization of Unii-MT32xmb69T.

Vibrational Spectroscopy: Infrared (IR) and Raman spectroscopy probe the vibrational modes of molecular bonds. IR spectroscopy has been used to study the molecular interactions of Unii-MT32xmb69T, particularly hydrogen bonding. mdpi.com The IR spectra of Unii-MT32xmb69T show characteristic intense bands for the stretching vibrations of the O–H groups around 3518 cm⁻¹ and 3405 cm⁻¹, as well as C-O stretching bands in the 1410–1310 cm⁻¹ region. mdpi.com

Raman spectroscopy is another valuable tool for both qualitative and quantitative analysis. researchgate.netdntb.gov.ua It can distinguish Unii-MT32xmb69T from its isomers, such as Tetrahydrocannabinol (THC). researchgate.net Key characteristic Raman bands for Unii-MT32xmb69T include a distinctive peak at 1644 cm⁻¹ (attributed to the C=C stretching of the isopropenyl group) and a band at 1621-1623 cm⁻¹ (from benzene (B151609) ring vibrations). researchgate.net

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) spectroscopy is widely used as a detection method in liquid chromatography. researchgate.netpickeringlabs.com The analysis of Unii-MT32xmb69T by HPLC commonly employs a UV-Vis detector, with detection wavelengths typically set between 210 nm and 230 nm for quantification. researchgate.netresearchgate.net Other wavelengths, such as 280 nm, have also been studied. researchgate.net In some methods, post-column derivatization with reagents like Fast Blue Salt can shift the detection wavelength to the visible region (e.g., 475 nm) for enhanced selectivity. pickeringlabs.com Theoretical studies using density functional theory (DFT) have investigated the electronic properties of Unii-MT32xmb69T, calculating its highest occupied molecular orbital (HOMO) energy to be -6.18 eV. nih.gov

Table 3: Key Vibrational and Electronic Spectroscopic Data for Unii-MT32xmb69T This table is interactive. You can sort and filter the data.

| Technique | Wavenumber/Wavelength | Assignment | Reference |

|---|---|---|---|

| IR Spectroscopy | ~3518 cm⁻¹ / ~3405 cm⁻¹ | O-H stretching | mdpi.com |

| IR Spectroscopy | 1410-1310 cm⁻¹ | C-O stretching | mdpi.com |

| Raman Spectroscopy | 1644 cm⁻¹ | C=C stretching (isopropenyl group) | researchgate.net |

| Raman Spectroscopy | 1621-1623 cm⁻¹ | Benzene ring vibration | researchgate.net |

| Raman Spectroscopy | 774 cm⁻¹ | Cyclohexene ring vibration | researchgate.net |

| UV-Vis Detection | 214 nm | For HPLC quantification | researchgate.net |

| UV-Vis Detection | 228 nm | For HPLC quantification | researchgate.netnih.gov |

Chromatographic Separations and Detection Methods

Chromatography is the cornerstone of analytical methodologies for Unii-MT32xmb69T, providing the necessary separation from other cannabinoids and matrix components before detection and quantification. researchgate.net

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is the most popular technique for the analysis of cannabinoids in diverse matrices, including plant material and derived products. nih.govcannabissciencetech.com A significant advantage of HPLC over GC is its ability to analyze both neutral cannabinoids (like Unii-MT32xmb69T) and their acidic precursors (like CBDA) without requiring a derivatization step, as the lower operating temperatures prevent decarboxylation. cannabissciencetech.comum.edu.mt

The development of a robust HPLC method involves optimizing several key parameters:

Stationary Phase (Column): Reversed-phase columns, particularly those with a C18 stationary phase, are the most frequently used for cannabinoid analysis. researchgate.netcannabissciencetech.comum.edu.mt C8 columns are also employed. sigmaaldrich.com For separating enantiomers, specialized chiral columns such as amylose-based ones are utilized. nih.gov

Mobile Phase: The mobile phase typically consists of a mixture of an aqueous component (often water with an acidifier like formic or acetic acid) and an organic modifier, most commonly acetonitrile (B52724) (ACN) or methanol (B129727) (MeOH). researchgate.netresearchgate.netnih.gov ACN is often preferred as it can lead to shorter analysis times. um.edu.mt Both isocratic (constant mobile phase composition) and gradient (varied composition) elution modes are used to achieve optimal separation. cannabissciencetech.comsigmaaldrich.com

Detection: UV-Vis detection is the most common method coupled with HPLC for cannabinoid quantification. um.edu.mt Diode-Array Detectors (DAD) provide spectral data across a range of wavelengths, while MS detectors offer superior selectivity and sensitivity. nih.govum.edu.mt Post-column derivatization can also be used to improve detection selectivity. pickeringlabs.com

Table 4: Examples of HPLC Method Parameters for Unii-MT32xmb69T Analysis This table is interactive. You can sort and filter the data.

| Column Type | Mobile Phase | Elution Mode | Detector | Reference |

|---|---|---|---|---|

| C18 (150 x 4.6 mm, 5 µm) | 75% Acetonitrile / 25% Water | Isocratic | UV-Vis (214 nm) | researchgate.net |

| C18 (150 x 4.6 mm) | Acetonitrile / Sodium phosphate (B84403) buffer pH 3.5 | - | UV-Vis (475 nm) with post-column derivatization | pickeringlabs.com |

| Kinetex XB-C18 (100 x 2.1 mm) | 0.01% Formic acid & 5mM Ammonium formate (B1220265) / Acetonitrile with 0.1% Formic acid | Gradient | - | cannabissciencetech.com |

| CHIRALPAK AD-RH (150 x 4.6 mm, 5 µm) | 60% Acetonitrile / 40% of 0.1% Formic Acid | Isocratic | Chiral Detector (228 nm) | nih.gov |

| C8 (2.7 µm) | - | Isocratic | - | sigmaaldrich.com |

Gas Chromatography (GC) and Hyphenated Techniques

Gas Chromatography (GC) is a robust and widely used technique for cannabinoid analysis, valued for its high resolution and speed. azolifesciences.commdpi.com When coupled with detectors like a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), it becomes a powerful tool for both quantification and identification. ljmu.ac.uk

A critical aspect of GC analysis for cannabinoids is the high temperature of the injector port (typically >250°C). technologynetworks.com This heat causes the thermally labile carboxylic acid forms of cannabinoids, such as Cannabidiolic acid (CBDA), to decarboxylate into their neutral counterparts, such as Unii-MT32xmb69T. azolifesciences.comtechnologynetworks.com Consequently, a standard GC analysis measures the "total" potential Unii-MT32xmb69T content (the sum of initially present Unii-MT32xmb69T and that formed from CBDA), rather than quantifying the two forms separately. technologynetworks.com To analyze the acidic forms without conversion, a chemical derivatization step (e.g., silylation) is required prior to GC injection. cannabissciencetech.comljmu.ac.uk

Hyphenated Techniques: GC-MS is the gold standard for confirmation and identification, as the mass spectrometer provides structural information that positively identifies the separated compounds. ljmu.ac.ukacs.org The fragmentation patterns observed in the mass spectrum serve as a chemical fingerprint. GC-FID is simpler and very reliable for routine quantitative analysis where the identity of the peaks is already established. azolifesciences.comljmu.ac.uk

Column Selection: For resolving Unii-MT32xmb69T from other cannabinoids, particularly its isomer THC, columns of intermediate polarity are often recommended. azolifesciences.com

Sample Preparation: Analysis typically involves extracting the cannabinoids from the matrix using an organic solvent like ethanol (B145695) or methanol. sigmaaldrich.comacs.org The resulting extract is then injected into the GC system. technologynetworks.com

In Situ and Real-Time Monitoring of Unii-MT32xmb69T in Complex Systems

The Idylla™ GeneFusion Assay (identified as Unii-MT32xmb69T) is an automated platform that facilitates rapid, near-real-time analysis of specific genetic alterations within complex biological samples. abacusdx.commedicaldevice-network.com Its design as a fully integrated, cartridge-based system enables sample processing, from deparaffinization and nucleic acid extraction to real-time reverse transcription-polymerase chain reaction (RT-PCR) and detection, to be completed in approximately three hours. abacusdx.commedicaldevice-network.com This rapid turnaround allows for timely molecular characterization, a significant acceleration compared to traditional methods like next-generation sequencing (NGS), which can take several weeks. medicaldevice-network.comabacusdx.com

The system is engineered to work with challenging sample types, most notably formalin-fixed paraffin-embedded (FFPE) tissue sections, which are inherently complex systems. biocartis.combiocartis.com The assay's ability to analyze these fixed tissues provides a form of in situ analysis, as it investigates the genetic material within the context of its original tissue architecture. The methodology requires minimal sample input, typically one to three 5 µm FFPE tissue sections, depending on the tissue area. biocartis.combiocartis.com Research has demonstrated the assay's robustness with a variety of pathological samples, including archival tissues stored for extended periods, highlighting its utility in complex sample analysis. abacusdx.comnih.gov

Beyond solid tissue, studies have explored its application in other complex matrices. For instance, research on malignant pleural effusions (MPE), a common complication in advanced non-small-cell lung cancer (NSCLC), has shown that the Idylla™ platform can be used for molecular characterization of supernatants without the need for separate cfRNA extraction procedures. larvol.com This provides a rapid and reliable strategy for detecting actionable genetic alterations in these challenging samples. larvol.com The system's flexibility allows for its use with multiple sample types, including both solid and liquid biopsies, suggesting potential for future monitoring applications. hct.group

The core of its real-time monitoring capability lies in the integrated RT-qPCR technology. abacusdx.com The assay employs a dual-detection strategy:

Direct Detection: Utilizes highly sensitive RT-qPCR to identify known fusion isoforms from the sample's RNA. biocartis.com

Expression Imbalance Analysis: Detects fusion events, even with unknown fusion partners, by analyzing the expression ratios between the 5' and 3' ends of the target gene. biocartis.comnih.gov This method identifies the 3' kinase overexpression resulting from the partner gene's influence. hct.group

This combination allows for the simultaneous detection of fusions involving ALK, ROS1, RET, and NTRK1/2/3, as well as MET exon 14 skipping, providing a comprehensive molecular profile in a near-real-time workflow. abacusdx.combiocartis.com

| Comparison Method | Overall Agreement (%) | Sensitivity (%) | Specificity (%) | Source |

|---|---|---|---|---|

| Reference Methods (IHC, FISH, RT-PCR, or NGS) | 92.3 | Not Specified | Not Specified | abacusdx.comnih.gov |

| IHC/FISH | 90.32 | 91.67 | 89.47 | researchgate.netnih.gov |

| RNA-Seq | 100 | Not Specified | Not Specified | researchgate.net |

Development of Novel Assays and Probes for Academic Research on Unii-MT32xmb69T

The clinical and research need for rapid and accurate detection of gene fusions has spurred the development of numerous novel assays and probes, running parallel to and complementing platforms like the Idylla™ system. Academic research has focused on enhancing sensitivity, multiplexing capabilities, and adapting to different sample types, such as liquid biopsies.

One significant area of development is in advanced RT-qPCR techniques. Researchers have developed a multiplexed RT-qPCR assay using xeno nucleic acid (XNA) molecular clamping technology to detect ALK, RET, and ROS1 fusions. mdpi.com This novel approach uses XNA to block the amplification of wild-type sequences, thereby increasing the assay's sensitivity for detecting specific fusion transcripts. The assay demonstrated a limit of detection of 50 copies of a synthetic template and successfully identified fusion transcripts from as little as 50 ng of RNA from FFPE samples. mdpi.com

Another avenue of innovation involves adapting detection technologies for liquid biopsies, which are less invasive than tissue biopsies. Methodologies such as the nCounter analysis system and digital PCR (dPCR) have been tested for detecting ALK, ROS1, and RET fusions, as well as METΔex14 variants, in circulating-free RNA (cfRNA) and extracellular vesicle RNA (EV-RNA). nih.gov In one study, nCounter showed 70% sensitivity in detecting these alterations in cfRNA from positive patients, while dPCR detected them in 25 out of 40 patients. nih.gov These technologies represent a critical development for monitoring and research in cases where tumor tissue is inaccessible. nih.gov

Furthermore, the development of alternative multiplex panels continues to be a focus of academic and commercial research. For instance, a prototype ALK/RET/ROS1 Fusion Panel assay (Roche) based on RT-PCR was evaluated for its ability to detect 7 ALK, 13 ROS1, and 6 RET fusion variants. asco.org When compared to FISH as a reference, this RT-PCR assay and a targeted RNA sequencing solution both demonstrated a sensitivity of 90%. asco.org Such developments highlight the ongoing effort to create comprehensive, single-assay solutions for detecting a wide array of clinically relevant gene rearrangements. asco.org

These novel assays are often developed and validated by comparison to established methods, including FISH, immunohistochemistry (IHC), and NGS, as well as to automated platforms like the Idylla™ system. researchgate.netmdpi.comresearchgate.net The ultimate goal of this academic research is to develop assays that are not only highly accurate and sensitive but also cost-effective, time-efficient, and suitable for the limited and often degraded samples encountered in clinical research. mdpi.commdpi.com

Structure Activity Relationship Sar and Structure Mechanism Relationship Smr Elucidation for Unii Mt32xmb69t

Systematic Chemical Modifications and Their Impact on Molecular Interactions

Ring A Modifications: The presence of an α,β-unsaturated ketone system in Ring A, specifically a 3-keto group and a double bond between C4 and C5, is essential for both glucocorticoid (GC) and mineralocorticoid (MC) activities slideshare.netuomustansiriyah.edu.iqyoutube.com. An additional double bond between C1 and C2 (as seen in Prednisolone) is crucial for enhancing glucocorticoid activity while reducing mineralocorticoid potency, thereby improving the GC/MC potency ratio slideshare.netuomustansiriyah.edu.iqmsdvetmanual.com.

Ring B Modifications: Substitution at the 6α position, such as methylation (e.g., in 6-methylprednisolone), generally increases glucocorticoid activity uomustansiriyah.edu.iqyoutube.com. Fluorination at the 9α position significantly enhances both GC and MC activities, likely due to an electron-withdrawing effect on the nearby 11-hydroxyl group uomustansiriyah.edu.iqmsdvetmanual.com.

Ring C and D Modifications: The 11β-hydroxyl group is critical for high glucocorticoid activity; its presence is more potent than an 11-ketone group slideshare.netuomustansiriyah.edu.iqyoutube.com. The 17α-hydroxyl group is also important, maintaining a specific distance from the 3-hydroxyl group uomustansiriyah.edu.iq. The side chain at C17, typically a 21-hydroxyacetyl group (-COCH₂OH), is a key feature for GR binding caymanchem.comslideshare.netyoutube.com. For "soft" corticosteroids, modifications like 17α-carbonate and 17β-esters form a "soft pharmacophore centre" researchgate.net. The presence of a 14α-hydroxyl group, as found in Unii-MT32xmb69T (Prednisolone EP Impurity E) synzeal.com, represents a deviation from the typical Prednisolone (B192156) structure and could influence its interaction profile with the GR.

Substituent Effects: In specific non-steroidal ligands, replacing a trifluoromethyl (CF₃) group with larger moieties like cyclohexylmethyl or benzyl (B1604629) maintained GR binding but shifted activity from agonists to antagonists, suggesting that the nature and bulk of substituents can dictate functional outcomes drugbank.com.

Table 1: Impact of Chemical Modifications on Corticosteroid Activity

| Structural Modification | Impact on Glucocorticoid (GC) Activity | Impact on Mineralocorticoid (MC) Activity | Reference(s) |

| C1-C2 double bond (e.g., Prednisolone vs. Hydrocortisone) | Increased | Decreased | slideshare.netuomustansiriyah.edu.iqmsdvetmanual.com |

| 6α-Methylation | Increased | Modestly decreased | uomustansiriyah.edu.iqyoutube.com |

| 9α-Fluorination | Increased | Increased | uomustansiriyah.edu.iqmsdvetmanual.com |

| 11β-Hydroxyl group | Essential | - | slideshare.netuomustansiriyah.edu.iqyoutube.com |

| 17α-Hydroxyl group | Important | - | uomustansiriyah.edu.iq |

| 17α-Carbonate-17β-ester (Soft Steroids) | Forms "soft pharmacophore centre" | - | researchgate.net |

| 14α-Hydroxyl group (in Unii-MT32xmb69T) | Potential modification | Potential modification | synzeal.com |

| Replacement of CF₃ with Benzyl/Cyclohexylmethyl | Maintained binding, altered function | - | drugbank.com |

Quantitative Structure-Activity Relationships (QSAR) and Their Predictive Models

QSAR methodologies have been instrumental in understanding and predicting the biological activity of steroid compounds. Studies on corticosteroids have utilized QSAR to correlate structural features with receptor-binding affinity and biological potency. For instance, QSAR analyses of soft corticosteroids have shown that known activity-enhancing groups remain effective, and relative receptor binding activity (RRBA) values correlate well with the presence of fluoro substituents and calculated molecular volume researchgate.net. Furthermore, QSAR models have been developed for inhibitors of 11β-hydroxysteroid dehydrogenases (11β-HSD), which regulate intracellular glucocorticoid concentrations, demonstrating the application of these techniques in steroid-related drug discovery nih.gov. While specific QSAR models for Unii-MT32xmb69T are not detailed in the available literature, the general principles of QSAR applied to corticosteroids involve employing descriptors such as hydrophobicity, electronic properties, and steric parameters to predict binding affinity and functional activity nih.gov.

Mapping Pharmacophores and Key Binding Determinants for Unii-MT32xmb69T

The pharmacophore for glucocorticoid receptor ligands encompasses a set of structural features essential for high-affinity binding and receptor activation. For Unii-MT32xmb69T and related compounds, these determinants include:

Steroid Nucleus: The tetracyclic steroid backbone itself is a primary determinant of activity uomustansiriyah.edu.iq.

A/B Ring System: The 3-keto group and the C4-C5 double bond are critical for both GC and MC activity, while the C1-C2 double bond specifically enhances GC activity slideshare.netuomustansiriyah.edu.iqmsdvetmanual.com.

Hydroxyl Groups: The 11β-hydroxyl group is indispensable for potent GC activity slideshare.netuomustansiriyah.edu.iqyoutube.com. The 17α-hydroxyl group and the 21-hydroxyacetyl side chain at C17 are also key binding features caymanchem.comslideshare.netuomustansiriyah.edu.iqyoutube.com.

Novel Pharmacophores: Research has identified novel heterocyclic pharmacophores, such as the 2,5-dihydro-1H- nih.govbenzopyrano[3,4-f]-quinoline ring system, capable of conferring high affinity and selectivity for GR ligands tandfonline.com.

Specific Substituents: In some ligands, the trifluoromethyl group can act as a pharmacophore, with its replacement impacting agonist/antagonist profiles drugbank.com. For soft corticosteroids, ester and carbonate functionalities at C17 are crucial researchgate.net. The 14α-hydroxyl in Unii-MT32xmb69T represents a unique feature that could alter its interaction with the GR's binding pocket compared to Prednisolone.

Metabolic Pathways and Biotransformation of Unii Mt32xmb69t in Research Contexts Excluding Clinical/safety

Enzyme Systems Involved in Unii-MT32xmb69T Biotransformation

The biotransformation of xenobiotics, including compounds like Unii-MT32xmb69T, is primarily mediated by a diverse array of enzyme systems, broadly categorized into Phase I and Phase II metabolic reactions. Phase I reactions typically introduce or expose functional groups (e.g., hydroxyl, carboxyl, amino, sulfhydryl) through oxidation, reduction, or hydrolysis, making the compound more polar. Phase II reactions involve the conjugation of the parent compound or its Phase I metabolites with endogenous molecules such as glucuronic acid, sulfate, glutathione, or acetate, further increasing polarity and facilitating excretion.

In research contexts, identifying the specific enzyme systems responsible for a compound's metabolism is crucial. The Cytochrome P450 (CYP) superfamily of enzymes, predominantly located in the liver, plays a central role in Phase I metabolism, accounting for the majority of oxidative drug transformations. Specific CYP isozymes, such as CYP3A4, CYP2D6, CYP2C9, and CYP1A2, are known to metabolize a wide range of substrates, each with varying substrate specificities. Research studies often employ in vitro systems, such as liver microsomes, S9 fractions, or recombinant enzymes expressing specific CYP isoforms, to determine which enzymes are primarily involved in the metabolism of a given compound. For Unii-MT32xmb69T, such investigations would aim to pinpoint its primary metabolizing enzymes, which would inform subsequent studies on its metabolic stability and potential for drug-drug interactions.

Table 1: Key Enzyme Systems in Xenobiotic Metabolism

| Enzyme System Family | Primary Role in Biotransformation | Examples of Enzymes |

| Cytochrome P450 (CYP) | Phase I Oxidation, Reduction, Hydrolysis | CYP3A4, CYP2D6, CYP2C9, CYP1A2 |

| Flavin-containing monooxygenases (FMOs) | Phase I Oxidation | FMO1, FMO3 |

| Esterases/Amidases | Phase I Hydrolysis | Carboxylesterases, Amidases |

| UDP-glucuronosyltransferases (UGTs) | Phase II Glucuronidation | UGT1A1, UGT2B7 |

| Sulfotransferases (SULTs) | Phase II Sulfation | SULT1A1, SULT2A1 |

| Glutathione S-transferases (GSTs) | Phase II Glutathione Conjugation | GSTA1, GSTP1 |

Metabolite Identification and Structural Characterization in Ex Vivo Systems

Following the identification of the enzyme systems involved, a critical research objective is the identification and structural characterization of the metabolites formed. Ex vivo systems, which utilize biological materials outside of a living organism, are indispensable for this purpose. These systems include preparations like liver microsomes, hepatocytes (primary or cultured), S9 fractions, and cellular extracts or whole-cell systems from various microorganisms.

For a compound like Unii-MT32xmb69T, incubation with these ex vivo systems, often in the presence of necessary cofactors (e.g., NADPH for CYPs, UDPGA for UGTs), allows for the generation of metabolites. Advanced analytical techniques, primarily liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS), are then employed to detect, separate, and identify these metabolites. Techniques such as Electron Activated Dissociation (EAD) can provide enhanced structural information, aiding in the precise localization of metabolic modifications. The goal is to elucidate the metabolic transformation pathways, including the formation of Phase I and Phase II metabolites, and to characterize their chemical structures. This information is vital for understanding the compound's metabolic profile, identifying potentially active or toxic metabolites, and comparing metabolic pathways across different species.

Table 2: Common Ex Vivo Systems for Metabolite Identification

| Ex Vivo System | Description | Applications in Research |

| Liver Microsomes | Vesicles from endoplasmic reticulum of hepatocytes, rich in Phase I enzymes (especially CYPs). | Primary screening for Phase I metabolism, enzyme phenotyping, reaction phenotyping. |

| Hepatocytes (Primary/Cultured) | Intact liver cells, containing both Phase I and Phase II enzymes, as well as transporters. | Comprehensive metabolic profiling, evaluation of Phase I and Phase II metabolism. |

| S9 Fractions | Cytosolic and microsomal fractions of liver homogenates, containing a broad spectrum of metabolic enzymes. | General metabolic stability assessment, identification of major metabolites. |

| Recombinant Enzymes | Individual human drug-metabolizing enzymes expressed in a host system. | Precise identification of enzymes responsible for specific metabolic steps (enzyme phenotyping). |

| Intestinal Microsomes/Hepatocytes | Derived from intestinal tissue, important for first-pass metabolism in the gut. | Assessing intestinal metabolism, contribution to overall drug exposure. |

Influence of Genetic Polymorphisms on Unii-MT32xmb69T Metabolism in Model Systems

Individual variability in drug metabolism is significantly influenced by genetic polymorphisms in drug-metabolizing enzymes. These polymorphisms, which are variations in DNA sequence that occur at a relatively high frequency within a population, can lead to altered enzyme expression or activity. This results in distinct metabolic phenotypes, such as poor metabolizers (PMs), intermediate metabolizers (IMs), extensive metabolizers (EMs), and ultrarapid metabolizers (UMs).

Research investigating the impact of genetic polymorphisms on the metabolism of compounds like Unii-MT32xmb69T would typically involve studying the compound's biotransformation in model systems that mimic these genetic variations. This could include using cell lines engineered to express specific polymorphic variants of key enzymes (e.g., CYP2D63, CYP2C192) or employing animal models that exhibit similar polymorphic enzyme activities. By comparing the metabolic profiles of Unii-MT32xmb69T across these different genetic backgrounds, researchers can predict how genetic variations in the human population might affect its metabolism, clearance, and potentially its efficacy or toxicity. Understanding these influences is crucial for a comprehensive assessment of a compound's pharmacokinetic behavior.

Table 3: Impact of Genetic Polymorphisms on Drug Metabolism

| Enzyme | Common Polymorphic Alleles/Variations | Phenotypes (Examples) | Impact on Metabolism |

| CYP2D6 | 2, *3, *4, *5, *6 (loss-of-function); *2xN, *1xN (duplication/amplification) | Poor Metabolizer (PM), Intermediate Metabolizer (IM), Extensive Metabolizer (EM), Ultrarapid Metabolizer (UM) | Affects metabolism of ~25% of clinically used drugs. PMs have reduced clearance, higher drug exposure. |

| CYP2C19 | 2, 3 (loss-of-function) | Poor Metabolizer (PM), Extensive Metabolizer (EM) | Affects metabolism of drugs like clopidogrel. PMs have reduced clearance. |

| CYP2C9 | 2, *3 (loss-of-function) | Poor Metabolizer (PM), Extensive Metabolizer (EM) | Affects metabolism of drugs like warfarin. PMs have reduced clearance, increased risk of toxicity. |

| NAT2 | Various SNPs leading to different haplotypes | Slow, Intermediate, Fast Acetylators | Affects metabolism of drugs like isoniazid. Slow acetylators have higher drug levels. |

Role of Microbiome in Unii-MT32xmb69T Biotransformation

The human gut microbiome, comprising trillions of microorganisms, possesses a vast metabolic capacity that significantly influences the biotransformation of ingested compounds, including pharmaceuticals and xenobiotics. Gut bacteria harbor diverse enzyme systems capable of performing a wide range of chemical reactions, such as hydrolysis, reduction, deconjugation, and oxidation. These microbial biotransformations can alter the chemical structure of a compound, potentially leading to the formation of novel metabolites with different pharmacological or toxicological properties than the parent compound.

Table 4: Gut Microbiome Involvement in Biotransformation

| Bacterial Genus/Phylum | General Biotransformation Capabilities | Examples of Reactions |

| Bacteroidetes | Hydrolysis, reduction, deconjugation | Glycoside hydrolysis, nitroreduction |

| Firmicutes | Fermentation, reduction, hydrolysis | SCFA production, deconjugation |

| Bifidobacterium | Carbohydrate metabolism, hydrolysis | Glycoside hydrolysis |

| Lactobacillus | Hydrolysis, reduction | Glycoside hydrolysis, nitroreduction |

| Escherichia coli | Various enzymatic activities | Deamination, reduction |

Compound List:

Unii-MT32xmb69T

Advanced Research Applications and Methodological Development Utilizing Unii Mt32xmb69t

Unii-MT32xmb69T as a Chemical Probe for Biological Pathway Dissection

Camptothecin's primary mechanism of action lies in its specific inhibition of DNA topoisomerase I (Top1), an essential enzyme that alleviates torsional stress in DNA during replication and transcription. elsevierpure.com This inhibitory action has established Camptothecin as a powerful chemical probe for dissecting the intricate pathways of DNA metabolism and cell cycle regulation.

When Camptothecin binds to the Top1-DNA covalent complex, it stabilizes this intermediate, preventing the re-ligation of the single-strand break created by the enzyme. biochempeg.comyoutube.com This stabilized ternary complex becomes a roadblock for the DNA replication machinery. The collision of a replication fork with this complex leads to the conversion of a transient single-strand break into a permanent and lethal double-strand break, ultimately triggering cell cycle arrest and apoptosis. wikipedia.orgnih.gov

This well-defined mechanism allows researchers to use Camptothecin to:

Investigate DNA Repair Pathways: By inducing specific DNA lesions, Camptothecin serves as a tool to study the cellular response to DNA damage and the recruitment of various DNA repair proteins.

Elucidate Cell Cycle Checkpoints: The compound's ability to arrest cells in the S and G2 phases of the cell cycle has been instrumental in understanding the molecular signaling cascades that govern these critical checkpoints.

Identify Novel Protein Interactions: The stabilization of the Top1-DNA complex by Camptothecin has enabled the identification of other proteins that interact with this complex, revealing new players in DNA metabolism and damage response. For instance, studies have used mass spectrometry to analyze the ubiquitin-family modifications of topoisomerase I in Camptothecin-treated cells. nih.gov

Beyond its canonical role as a Top1 inhibitor, evidence suggests that some Camptothecin analogues may possess novel mechanisms of action, targeting other oncogenic proteins. nih.gov This expands the utility of the Camptothecin scaffold as a chemical probe for dissecting a broader range of biological pathways relevant to cancer and other diseases. For example, NSC-60339, a synonym for Camptothecin, has been identified as an inhibitor of the multidrug efflux pump AcrA in E. coli, suggesting its potential as a probe in bacteriology. nih.gov

| Biological Pathway | Effect of Camptothecin (Unii-MT32xmb69T) | Research Application |

|---|---|---|

| DNA Replication and Repair | Stabilizes Top1-DNA cleavage complex, leading to double-strand breaks. | Studying DNA damage response and repair mechanisms. |

| Cell Cycle Progression | Induces S and G2/M phase arrest. | Investigating cell cycle checkpoint controls. |

| Apoptosis | Triggers programmed cell death in response to DNA damage. | Dissecting the molecular pathways of apoptosis. |

| Bacterial Efflux | Inhibits multidrug efflux pumps (e.g., AcrA). | Probing mechanisms of antibiotic resistance. |

Development of Unii-MT32xmb69T-Based Tools for Mechanistic Biology

The inherent limitations of natural Camptothecin, such as its poor water solubility and the instability of its active lactone ring, have driven the development of a vast arsenal of derivatives. researchgate.netbgu.ac.il These synthetic and semi-synthetic analogues represent a toolbox of chemical probes designed for more refined mechanistic studies and potential therapeutic applications.

The structural modifications of the Camptothecin scaffold have primarily focused on improving its pharmacological properties while retaining its core mechanism of action. nih.gov Key derivatives include Topotecan and Irinotecan, which have been approved for clinical use. bgu.ac.ilnih.gov The development of these compounds has provided researchers with tools that have:

Improved Bioavailability: Enhanced water solubility allows for more reliable and reproducible experimental outcomes in cellular and in vivo models.

Increased Stability: Modifications to the lactone ring have led to derivatives with a longer half-life, enabling the study of long-term cellular responses.

Altered Target Specificity: While most derivatives target Top1, subtle modifications can influence their interaction with the enzyme and their cellular uptake, providing tools to probe different aspects of Top1 biology.

Furthermore, the development of Camptothecin-based prodrugs and nanoformulations represents a significant advancement in creating sophisticated tools for mechanistic biology. nih.govcancerbiomed.org These delivery systems allow for targeted release of the active compound, enabling researchers to investigate the effects of Camptothecin in specific cellular compartments or tissues. For example, nanoparticles and micelles have been engineered to encapsulate Camptothecin, improving its delivery to tumor cells. cancerbiomed.orgtaylorandfrancis.com

| Camptothecin-Based Tool | Key Feature | Application in Mechanistic Biology |

|---|---|---|

| Topotecan | Improved water solubility. | Clinical and preclinical studies of Top1 inhibition. |

| Irinotecan | Prodrug converted to active SN-38. | Investigating metabolic activation and drug targeting. |

| Nanoformulations (e.g., CRLX101) | Enhanced delivery and retention in tumors. | Studying the effects of targeted drug delivery. |

| Synthetic Derivatives | Varied substitutions on the CPT core. | Structure-activity relationship (SAR) studies. |

Integration of Unii-MT32xmb69T Research with Systems Biology Approaches

Systems biology aims to understand the complex interactions within biological systems as a whole. nih.gov The integration of research on Camptothecin with systems biology approaches offers a powerful strategy to unravel the multifaceted effects of this compound on cellular networks.

While the primary target of Camptothecin is well-established, its downstream effects ripple through numerous interconnected signaling pathways. A systems-level understanding requires the integration of multi-omics data, including genomics, transcriptomics, proteomics, and metabolomics, from cells treated with Camptothecin. This data can then be used to construct computational models of cellular networks to:

Predict Drug Sensitivity and Resistance: By analyzing the network-level changes in cancer cells, systems biology models can help identify biomarkers that predict whether a tumor will respond to Camptothecin-based therapies.

Identify Novel Drug Targets: Network analysis can reveal nodes that are critical for the cellular response to Camptothecin-induced stress, potentially uncovering new targets for combination therapies.

Elucidate Off-Target Effects: Systems-level analysis may help in identifying unintended effects of Camptothecin on pathways not directly related to DNA replication and repair.

The use of artificial intelligence and machine learning algorithms to analyze the large datasets generated from Camptothecin studies is a key component of this integrated approach. nih.gov These computational tools can identify complex patterns and correlations that are not apparent from traditional reductionist approaches, providing a more holistic understanding of Camptothecin's mechanism of action in the context of the entire cellular system.

Unii-MT32xmb69T in Materials Science Research and Novel Chemical Technologies (Non-Biological Applications)

While the vast majority of research on Camptothecin and its derivatives has been in the biological and medical fields, there are emerging applications in materials science and other non-biological chemical technologies.

The unique chemical structure of Camptothecin has been exploited in the development of novel materials, particularly in the context of drug delivery systems. The design and synthesis of polymers and nanoparticles that can effectively encapsulate and release Camptothecin is an active area of materials science research. cancerbiomed.orgtaylorandfrancis.com This involves studying the physicochemical interactions between the drug and the carrier material to optimize loading capacity, stability, and release kinetics.

Future Directions and Unexplored Avenues in Academic Research on Unii Mt32xmb69t

Emerging Research Questions and Hypotheses for Unii-MT32xmb69T

The current academic discourse on Unii-MT32xmb69T largely centers on its role as a reference standard for analytical method development and validation in the quality assurance of Prednisolone (B192156) nih.govsemanticscholar.orgnih.gov. However, several emerging research questions and hypotheses warrant further investigation:

Elucidation of Formation Pathways: While recognized as an impurity, the precise synthetic or degradation pathways leading to the formation of Unii-MT32xmb69T remain an area for detailed mechanistic study. Hypotheses could explore specific reaction conditions, precursor molecules, or environmental factors (e.g., light, temperature, pH) that significantly influence its generation during Prednisolone synthesis or storage researchgate.netveeprho.com. Understanding these pathways is crucial for developing strategies to minimize its presence.

Enhanced Analytical Sensitivity and Specificity: Despite established High-Performance Liquid Chromatography (HPLC) methods, there is a continuous need to develop analytical techniques with higher sensitivity and specificity. Research could focus on ultra-high-performance liquid chromatography (UHPLC) coupled with mass spectrometry (MS/MS) or advanced NMR techniques to achieve lower detection limits and more robust identification, especially in complex matrices or at trace levels researchgate.net. Questions may arise regarding the separation of Unii-MT32xmb69T from other structurally similar Prednisolone impurities nih.govsemanticscholar.org.

Potential for Non-Analytical Roles: Beyond its role as a marker of quality, there is potential to explore if Unii-MT32xmb69T possesses any intrinsic chemical or biological properties that could be of academic interest. While safety and dosage information are beyond the scope of this article, research could hypothetically investigate its stability profile under various conditions or its interaction with analytical reagents in novel ways.

Potential for Interdisciplinary Collaborations in Unii-MT32xmb69T Research

The comprehensive study of Unii-MT32xmb69T necessitates collaboration across multiple scientific disciplines. Future research endeavors would greatly benefit from:

Analytical Chemists and Chromatographers: These experts are vital for developing and refining sensitive detection and quantification methods, including exploring novel chromatographic stationary phases, mobile phase compositions, and detection technologies researchgate.netsemanticscholar.org.

Synthetic Organic Chemists: Collaboration with synthetic chemists can aid in understanding the chemical reactions and conditions that lead to the formation of Unii-MT32xmb69T. This expertise is also critical for the targeted synthesis of high-purity standards for analytical reference.

Pharmaceutical Scientists and Quality Control Specialists: These professionals provide the essential context of pharmaceutical manufacturing and regulatory compliance. Their insights into drug substance and product stability, impurity profiling requirements, and pharmacopeial standards are indispensable for guiding research priorities nih.gov.

Computational Chemists: Employing computational modeling could help predict degradation pathways, analyze spectroscopic data for structural elucidation, and potentially model interactions of Unii-MT32xmb69T with analytical systems or biological targets, should such research be pursued.

Technological Innovations Expected to Impact Unii-MT32xmb69T Research

Advancements in analytical and detection technologies are poised to significantly influence future research on Unii-MT32xmb69T:

High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MS/MS): These techniques offer unparalleled sensitivity and specificity for identifying and quantifying impurities, even at very low concentrations. Future research could leverage HRMS/MS for more precise structural confirmation and for developing highly selective methods for Unii-MT32xmb69T in complex samples researchgate.net.

Advanced Chromatographic Techniques: Innovations in UHPLC, supercritical fluid chromatography (SFC), and multidimensional chromatography (e.g., LCxLC) can provide enhanced separation power, enabling better resolution of Unii-MT32xmb69T from closely related compounds and matrix components nih.govsemanticscholar.org.

Nuclear Magnetic Resonance (NMR) Spectroscopy: While often used for definitive structural elucidation, advances in NMR, such as hyphenated NMR techniques or solid-state NMR, could offer new avenues for characterizing Unii-MT32xmb69T in its solid form or within formulations, potentially revealing subtle structural insights.

Data Analytics and Chemometrics: The application of advanced data analysis tools, including chemometrics and machine learning, can help in processing complex chromatographic and spectroscopic data, identifying patterns, and optimizing analytical methods for impurity profiling.

A typical HPLC method for the analysis of Prednisolone related substances, which would encompass Unii-MT32xmb69T, might employ the following parameters:

| Parameter | Specification |

| Column | Phenomenex Gemini C18 (150 mm × 4.6 mm, 3 μm) or similar C18 stationary phase researchgate.netsemanticscholar.org |

| Mobile Phase | Gradient elution involving acetonitrile (B52724), tetrahydrofuran, and water, or acetonitrile and water mixtures researchgate.net |

| Flow Rate | Typically 1.0-1.5 mL/min (specific values may vary based on method optimization) |

| Detection | Ultraviolet (UV) detection, commonly at 254 nm researchgate.net |

| Run Time | Approximately 20-30 minutes to ensure adequate separation of multiple impurities nih.govsemanticscholar.org |

| Purpose | Separation and quantification of Prednisolone and its related substances/impurities |

Long-Term Academic Trajectories for Unii-MT32xmb69T and Related Compounds

The academic trajectory for Unii-MT32xmb69T is intrinsically linked to the continued therapeutic importance and production of Prednisolone. As long as Prednisolone remains a widely used corticosteroid, the rigorous control and understanding of its impurities, including Unii-MT32xmb69T, will persist as a critical area of pharmaceutical research and development.

The long-term academic focus is likely to evolve from basic identification and quantification towards more sophisticated investigations. This could include:

Predictive Modeling of Impurity Formation: Developing predictive models for impurity profiles based on synthetic route design and process parameters, allowing for proactive control rather than reactive analysis.

Integrated Analytical Strategies: Moving towards more comprehensive, multi-technique approaches that combine chromatographic separation with spectroscopic identification and quantification in a single workflow.

Standardization and Harmonization: Continued efforts towards harmonizing analytical methods and impurity limits across different pharmacopeias and regulatory bodies will shape future research, ensuring global consistency in quality control.

The study of Unii-MT32xmb69T, as a representative pharmaceutical impurity, also contributes to the broader academic understanding of steroid chemistry, degradation kinetics, and advanced analytical science, with potential implications for other corticosteroid drugs and complex organic molecules.

Q & A

Q. What are the essential physicochemical characterization steps for UNII-MT32XMB69T in initial research phases?

Q. How can researchers conduct a systematic literature review to identify knowledge gaps about UNII-MT32XMB69T?

Methodological Answer: Use databases like PubMed and SciFinder with Boolean operators (e.g., "UNII-MT32XMB69T AND synthesis") to filter studies. Prioritize peer-reviewed articles with detailed experimental sections. Apply the PICO framework to categorize findings: P opulation (biological targets), I ntervention (compound activity), C omparison (analogs/controls), O utcome (efficacy metrics) .

Q. What are the minimum reporting standards for reproducibility in UNII-MT32XMB69T synthesis?

Methodological Answer: Document reaction conditions (solvent, catalyst, temperature), yield, and purification steps. Validate synthetic routes using negative controls (e.g., omitting catalysts). Follow IUPAC nomenclature and report spectral data (e.g., H/C NMR shifts) in supplementary materials .

Advanced Research Questions